molecular formula C11H14FN3S B11753028 1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B11753028
M. Wt: 239.31 g/mol
InChI Key: QQLNJKDLZJERIV-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazol-5-amine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
  • 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
  • 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C11H14FN3S/c1-9-7-14-15(5-4-12)11(9)13-8-10-3-2-6-16-10/h2-3,6-7,13H,4-5,8H2,1H3

InChI Key

QQLNJKDLZJERIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CS2

Origin of Product

United States

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